Hpk1-IN-28: A Technical Guide for Researchers
Hpk1-IN-28: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-28. This document details its fundamental properties, its role within the T-cell receptor (TCR) signaling pathway, and standardized experimental protocols for its characterization.
Core Properties of Hpk1-IN-28
Hpk1-IN-28 is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The fundamental physicochemical properties of Hpk1-IN-28 are summarized below.
| Property | Value |
| CAS Number | 2699603-89-7 |
| Molecular Weight | 513.47 g/mol |
| Molecular Formula | C25H22F3N5O4 |
The HPK1 Signaling Pathway in T-Cell Regulation
Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][5][8][9][12][13][14][15] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][5][8][9][10][12][13][14][15]
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[3][6][7][8][10][12][15] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding to SLP-76, leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[10] The disruption of this signaling complex ultimately dampens the downstream signaling pathways, including the activation of NF-κB and AP-1, which are essential for T-cell effector functions.[3][8][9] By inhibiting HPK1, compounds like Hpk1-IN-28 can prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[3][4][10]
Experimental Protocols
The following are generalized protocols for the biochemical and cellular characterization of HPK1 inhibitors. These can be adapted for the specific analysis of Hpk1-IN-28.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Hpk1-IN-28 (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of Hpk1-IN-28 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for HPK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for SLP-76 Phosphorylation in Jurkat Cells
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Hpk1-IN-28 (or other test inhibitors)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Anti-pSLP-76 (Ser376) antibody, conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of Hpk1-IN-28 or vehicle control for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.
-
Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.
-
Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
Wash the cells and resuspend in PBS.
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 staining using a flow cytometer.
-
Determine the IC50 value for the inhibition of SLP-76 phosphorylation.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biofeng.com [biofeng.com]
- 10. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 11. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. chemrxiv.org [chemrxiv.org]
